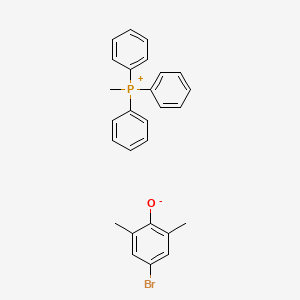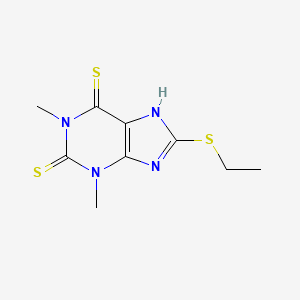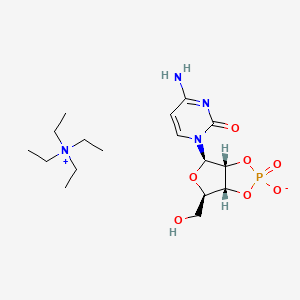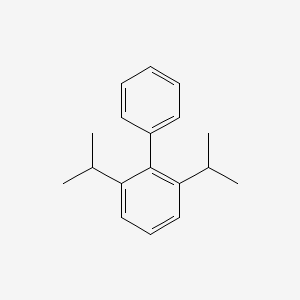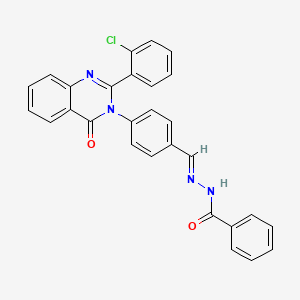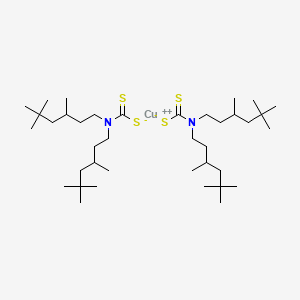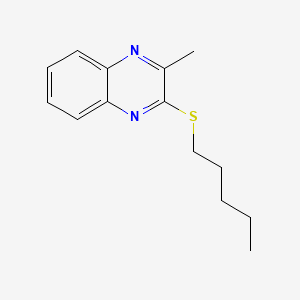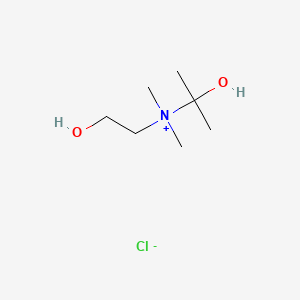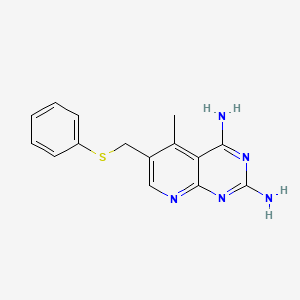
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((phenylthio)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピリド(2,3-d)ピリミジン-2,4-ジアミン, 5-メチル-6-((フェニルチオ)メチル)- は、ピリドピリミジン類に属するヘテロ環化合物です。これらの化合物は、その多様な生物活性で知られており、潜在的な治療用途について広く研究されています。ピリドピリミジンのユニークな構造は、ピリジン環とピリミジン環を組み合わせたものであり、医薬品開発のための興味深い足場となっています。
準備方法
合成経路と反応条件
ピリド(2,3-d)ピリミジン-2,4-ジアミン, 5-メチル-6-((フェニルチオ)メチル)- の合成は、一般的に、6-シアノ-5-メチル-ピリド(2,3-d)ピリミジン-2,4-ジアミンと3,4,5-トリメトキシアニリンを、酢酸中でラネーニッケルの存在下で還元的縮合させることで行われます。 この反応により、前駆体が生成され、その後、ホルムアルデヒドとシアノホウ化水素ナトリウムを用いた還元的アルキル化によって窒素位置でメチル化されます .
工業生産方法
本化合物の工業生産方法は、文献にはあまり記載されていません。上記で述べた合成経路は、反応条件と精製工程を適切に最適化することで、工業生産にスケールアップすることができます。
化学反応の分析
反応の種類
ピリド(2,3-d)ピリミジン-2,4-ジアミン, 5-メチル-6-((フェニルチオ)メチル)- は、次のような様々な化学反応を起こします。
酸化: 本化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、窒素原子または硫黄原子で起こり、様々な誘導体の生成につながります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アミン、チオール、ハロゲン化物などの様々な求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってスルホキシドやスルホンが生成される場合があり、還元によってアミンやアルコールが生成される場合があります。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
医学: 抗癌剤、抗菌剤、抗ウイルス剤としての特性について研究されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
作用機序
ピリド(2,3-d)ピリミジン-2,4-ジアミン, 5-メチル-6-((フェニルチオ)メチル)- の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。例えば、酵素の活性部位に結合することでキナーゼ阻害剤として作用し、その活性を阻害することがあります。 この阻害は、様々な細胞シグナル伝達経路を阻害し、望ましい治療効果をもたらします .
類似化合物との比較
類似化合物
- ピリド(3,4-d)ピリミジン
- ピリド(4,3-d)ピリミジン
- ピリド(3,2-d)ピリミジン
独自性
ピリド(2,3-d)ピリミジン-2,4-ジアミン, 5-メチル-6-((フェニルチオ)メチル)- は、その特定の置換パターンにより、他のピリドピリミジン誘導体とは異なる生物活性を発揮するため、ユニークです。 フェニルチオ基とメチル基は、そのユニークな結合特性と生物学的効果に寄与しています .
特性
CAS番号 |
174654-88-7 |
|---|---|
分子式 |
C15H15N5S |
分子量 |
297.4 g/mol |
IUPAC名 |
5-methyl-6-(phenylsulfanylmethyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5S/c1-9-10(8-21-11-5-3-2-4-6-11)7-18-14-12(9)13(16)19-15(17)20-14/h2-7H,8H2,1H3,(H4,16,17,18,19,20) |
InChIキー |
PLELQCWJTXDGHD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=NC2=NC=C1CSC3=CC=CC=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


